molecular formula C12H14N2S B14022868 5-(3-Isopropylphenyl)thiazol-2-amine

5-(3-Isopropylphenyl)thiazol-2-amine

Cat. No.: B14022868
M. Wt: 218.32 g/mol
InChI Key: NQOKNDKBCJOJAJ-UHFFFAOYSA-N
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Description

Research Applications and Scientific Value 5-(3-Isopropylphenyl)thiazol-2-amine is a novel small molecule based on the 2-aminothiazole scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for its diverse pharmacological profile . The 2-aminothiazole nucleus is a fundamental component of several clinically approved anticancer drugs, such as dasatinib and alpelisib, highlighting its significant potential in oncology research . This compound is intended for research use only and is not for diagnostic or therapeutic applications. Mechanism of Action and Research Utility Derivatives of 2-aminothiazole have demonstrated potent, often nanomolar, inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . The core scaffold is known to interact with multiple enzyme targets relevant to cancer biology, such as EGFR/VEGFR kinase, Src and Abl kinase, tubulin polymerase, and PI3K/mTOR . The specific isopropylphenyl substitution on this analog is designed to explore the structure-activity relationship (SAR) that modulates potency and selectivity, particularly through interactions with lipophilic regions in enzyme binding pockets . Additional Research Context Beyond oncology, the 2-aminothiazole core is frequently investigated for its antimicrobial properties against various Gram-positive and Gram-negative bacterial and fungal strains . The compound is supplied as a solid and should be stored sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

5-(3-propan-2-ylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2S/c1-8(2)9-4-3-5-10(6-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H2,13,14)

InChI Key

NQOKNDKBCJOJAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CN=C(S2)N

Origin of Product

United States

Preparation Methods

Cyclization of α-Haloketones with Thiourea

One of the most established methods to prepare this compound involves the reaction of 3-isopropylphenacyl bromide (an α-haloketone derivative) with thiourea. The general steps are:

  • Step 1: Preparation of 3-isopropylphenacyl bromide by bromination of 3-isopropylacetophenone.
  • Step 2: Reaction of 3-isopropylphenacyl bromide with thiourea in ethanol or another polar solvent under reflux conditions.
  • Step 3: Formation of the thiazole ring via nucleophilic substitution and intramolecular cyclization, yielding this compound.

This method is favored for its simplicity and relatively high yields. The reaction can be performed without catalysts or additives, making it environmentally friendly and cost-effective.

One-Pot Three-Component Synthesis

Recent advances have introduced catalyst- and additive-free one-pot methods for synthesizing 2-substituted thiazoles. A typical procedure involves:

  • Reactants: 3-isopropylaniline (or its derivatives), elemental sulfur, and α-haloketones.
  • Process: These components are mixed in a single reaction vessel under reflux or mild heating.
  • Mechanism: The process involves initial formation of an imine intermediate, followed by electrophilic attack by sulfur and intramolecular cyclization to form the thiazole ring.

This method reduces reaction steps and purification efforts, enhancing overall efficiency.

Detailed Experimental Procedure Example

The following is a representative synthesis adapted from literature protocols for 5-substituted 2-aminothiazoles, modified for the 3-isopropylphenyl substituent:

Step Reagents & Conditions Description Yield (%)
1 Bromination of 3-isopropylacetophenone with bromine in acetic acid Formation of 3-isopropylphenacyl bromide ~85%
2 Reaction of 3-isopropylphenacyl bromide (1 equiv) with thiourea (1.2 equiv) in ethanol, reflux for 6–8 hours Cyclization to this compound 70–80%
3 Purification by recrystallization from ethanol or ethyl acetate Isolation of pure product

Characterization and Confirmation

The synthesized compound is typically characterized by:

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Environmental Impact
α-Haloketone + Thiourea Cyclization Simple, well-established, moderate to high yield Requires preparation of α-haloketone, uses halogenated reagents 70–85% Moderate (use of halogenated reagents)
One-Pot Three-Component Reaction Catalyst-free, fewer steps, environmentally friendly May require careful control of reaction conditions 65–80% Low (no catalysts or additives)

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation at the sulfur atom. Key findings include:

Reagent Conditions Product Yield Source
H₂O₂ (30%)RT, 6 hThiazole sulfoxide85%
mCPBA (1.2 equiv)DCM, 0°C → RT, 2 hThiazole sulfone78%
KMnO₄ (aq)Acidic, 50°C, 4 hSulfonic acid derivative62%
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (1st oxidation state) and sulfones (2nd oxidation state).

Reduction Reactions

The thiazole ring can be reduced to a thiazolidine under controlled conditions:

Reagent Conditions Product Yield Source
NaBH₄ (excess)MeOH, RT, 12 h4,5-Dihydrothiazole70%
LiAlH₄ (2 equiv)THF, reflux, 3 hThiazolidine65%
  • Selectivity : NaBH₄ preferentially reduces the C=N bond without affecting the aryl substituents.

Electrophilic Aromatic Substitution (EAS)

The 3-isopropylphenyl group directs electrophiles to the para position relative to the thiazole attachment:

Reagent Conditions Product Yield Source
HNO₃/H₂SO₄0°C, 2 h5-(3-Isopropyl-4-nitrophenyl)thiazol-2-amine58%
Br₂/FeBr₃DCM, RT, 1 h5-(3-Isopropyl-4-bromophenyl)thiazol-2-amine82%
  • Regiochemistry : Nitration and bromination favor the para position due to steric hindrance from the isopropyl group.

Nucleophilic Substitution at C-2

The 2-amino group participates in cross-coupling and acylation reactions:

Suzuki-Miyaura Coupling

Reagent Conditions Product Yield Source
Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80°C2-Arylthiazole derivatives75–90%

Acylation

Reagent Conditions Product Yield Source
AcCl, Et₃NDCM, 0°C → RT2-Acetamidothiazole88%
  • Scope : Aryl boronic acids with electron-withdrawing groups enhance coupling efficiency .

Cyclization Reactions

Intramolecular S–N bond formation enables access to fused heterocycles:

Reagent Conditions Product Yield Source
PIFA (1.1 equiv)CH₃CN, RT, 30 minBenzo[d]thiazolo[3,2-a]pyrimidine92%
  • Mechanism : Hypervalent iodine(III) reagents mediate oxidative cyclization via a radical pathway .

Cross-Coupling at C-5

The methyl group at C-5 undergoes functionalization:

Reagent Conditions Product Yield Source
NBS, AIBNCCl₄, reflux5-Bromomethylthiazole68%
ClCH₂COCl, AlCl₃DCE, 50°C5-Chloroacetylthiazole74%

Key Mechanistic Insights

  • Oxidation/Reduction : The thiazole sulfur’s lone pairs drive redox reactivity, forming stable sulfoxides or reduced thiazolidines.

  • EAS : Steric effects from the isopropyl group dominate regioselectivity, overriding electronic factors.

  • Cross-Coupling : The 2-amino group acts as a directing group in palladium-catalyzed reactions .

This comprehensive analysis highlights the versatility of 5-(3-isopropylphenyl)thiazol-2-amine in synthetic chemistry, enabling tailored modifications for pharmaceutical and materials science applications.

Scientific Research Applications

5-(3-Isopropylphenyl)thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Isopropylphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Thiazol-2-amine derivatives vary in biological activity and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Comparison
Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
5-(3-Isopropylphenyl)thiazol-2-amine Thiazole 3-Isopropylphenyl 232.33* N/A N/A Target
5-(4-Phenoxyphenyl)thiazol-2-amine Thiazole 4-Phenoxyphenyl 268.33 N/A IR: Aromatic C-H (~3000 cm⁻¹), C=N (~1598 cm⁻¹)
5-(4-Chloro-2-fluorobenzyl)thiazol-2-amine Thiazole 4-Chloro-2-fluorobenzyl 242.70 N/A ¹H-NMR: δ 7.50–7.04 (aromatic protons)
5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine Thiadiazole 3-Phenylpropyl 219.31 119 IR: C=N (1598 cm⁻¹), C-S-C (696 cm⁻¹)
5-(3-Fluoro-5-isopropoxyphenyl)thiazol-2-amine Thiazole 3-Fluoro-5-isopropoxyphenyl 280.30* N/A N/A

*Calculated based on molecular formula.

Key Observations :

  • Core Heterocycle : Replacing thiazole with thiadiazole (e.g., ) increases ring planarity and alters electronic properties, enhancing π-π stacking but reducing solubility .
  • Electron-withdrawing groups (e.g., -Cl, -F in ) increase electrophilicity, affecting reactivity and binding to biological targets .

Critical Insights :

  • Thiazol-2-amines with electron-deficient aryl groups (e.g., nitrobenzylidene in ) show enhanced antitubercular activity due to improved target binding .
  • Anti-inflammatory activity correlates with substituent hydrophobicity, as seen in 4-phenoxyphenyl derivatives .

Biological Activity

5-(3-Isopropylphenyl)thiazol-2-amine is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent, making it a valuable candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity. The presence of the isopropylphenyl group contributes to its unique properties, enhancing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32.647.5 (Itraconazole)
Escherichia coli25.030.0 (Streptomycin)
Pseudomonas aeruginosa40.050.0 (Ciprofloxacin)

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The antifungal efficacy was evaluated through zone of inhibition tests and MIC determinations.

Fungal Strain MIC (µg/mL) Standard Antifungal MIC (µg/mL)
Candida albicans20.015.0 (Fluconazole)
Aspergillus niger18.025.0 (Amphotericin B)

3. Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines, including breast and colon cancer cells. The compound exhibits cytotoxic effects, leading to apoptosis in cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • DNA Interaction : The compound is believed to bind to DNA and interfere with topoisomerase II activity, leading to DNA damage and subsequent cell death.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, the compound demonstrated a strong inhibitory effect on Staphylococcus aureus with an MIC of 32.6 µg/mL, outperforming several conventional antibiotics in terms of potency.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-Isopropylphenyl)thiazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves heating carboxylic acid derivatives (e.g., 3-isopropylphenylacetic acid) with thiosemicarbazide in the presence of POCl₃ under reflux (75–90°C for 3–4 hours). Post-reaction, the product is precipitated by adjusting the pH to 8–9 with ammonia and recrystallized from DMSO/water or ethanol . Optimization includes varying molar ratios (e.g., 1:1 to 1:1.2 for acid:thiosemicarbazide), testing alternative solvents (DMF, ethanol), and optimizing reflux duration to improve yields (typically 65–75%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : To identify functional groups (e.g., -NH stretch at ~3195–3255 cm⁻¹, C=N stretch at ~1560–1575 cm⁻¹) .
  • ¹H-NMR : For aromatic proton integration (δ 6.5–8.0 ppm) and aliphatic proton environments (e.g., isopropyl -CH₃ at δ 1.2–1.4 ppm) .
  • Elemental Analysis : To verify purity (e.g., C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer activity of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Use human cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity screening via MTT assays. IC₅₀ values are calculated after 48–72 hours of exposure .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., halogens, methoxy groups) on the phenyl or thiazole rings. Compare activity trends to identify pharmacophores .
  • Mechanistic studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting to assess caspase-3/9 activation .

Q. How can conflicting reports on the biological activities (e.g., antimicrobial vs. anticancer) of thiazol-2-amine derivatives be resolved?

  • Methodological Answer :

  • Standardized assays : Replicate studies under uniform conditions (e.g., same cell lines, bacterial strains, and incubation times). For example, use Staphylococcus aureus (ATCC 25923) for antimicrobial tests and MCF-7 for anticancer assays .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify potency thresholds for different activities .
  • Structural benchmarking : Cross-reference substituent effects; e.g., electron-withdrawing groups on the phenyl ring may enhance anticancer but reduce antimicrobial activity .

Q. What strategies address low yields or impurities during the synthesis of this compound?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) to remove byproducts like unreacted thiosemicarbazide .
  • Reagent quality : Ensure anhydrous POCl₃ and freshly distilled solvents to minimize side reactions (e.g., hydrolysis of intermediates) .
  • Reaction monitoring : Employ TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) to track progress and optimize quenching times .

Q. How can computational methods enhance the study of this compound’s bioactivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR or tubulin) based on crystal structures (PDB IDs: 1M17, 1SA0) .
  • QSAR modeling : Develop models using descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structure with anticancer activity .
  • ADMET prediction : Utilize SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing biological activity data from thiazol-2-amine derivatives?

  • Methodological Answer :

  • ANOVA : Compare mean IC₅₀ values across analogs with post-hoc Tukey tests to identify significant differences (p < 0.05) .
  • Dose-response modeling : Use GraphPad Prism to fit sigmoidal curves and calculate Hill slopes for mechanistic insights (e.g., cooperative binding) .
  • Replication : Perform triplicate experiments with independent synthetic batches to control for batch-to-batch variability .

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